molecular formula C15H13BrN2O2 B11708579 4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Katalognummer: B11708579
Molekulargewicht: 333.18 g/mol
InChI-Schlüssel: XFHGBWZOEQHUHO-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions for several hours. The product is then purified by recrystallization from methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(2-nitrophenyl)methylidene]benzohydrazide

Uniqueness

4-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as hydroxyl or nitro groups .

Eigenschaften

Molekularformel

C15H13BrN2O2

Molekulargewicht

333.18 g/mol

IUPAC-Name

4-bromo-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-17-18-15(19)12-4-6-13(16)7-5-12/h2-10H,1H3,(H,18,19)/b17-10+

InChI-Schlüssel

XFHGBWZOEQHUHO-LICLKQGHSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br

Kanonische SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.